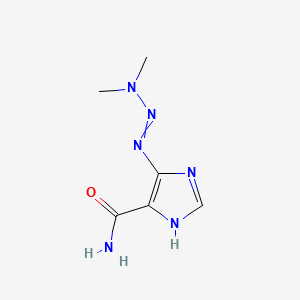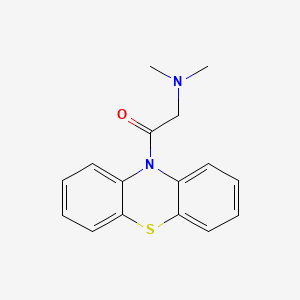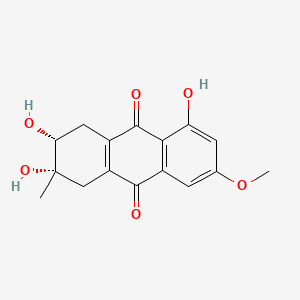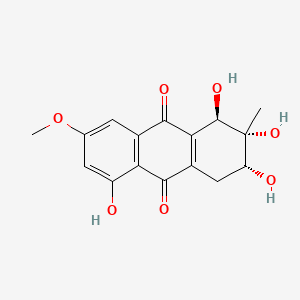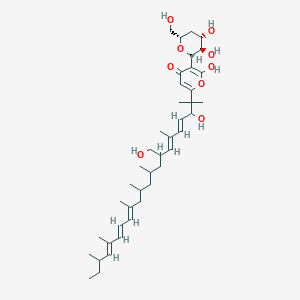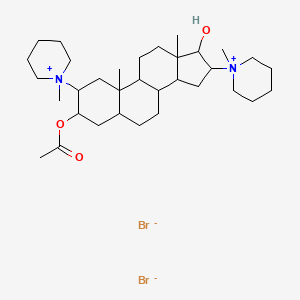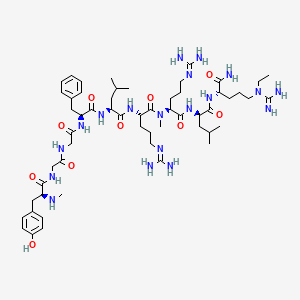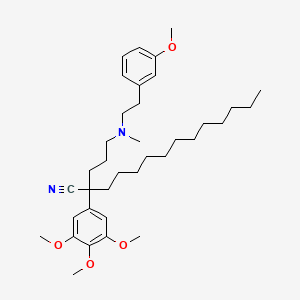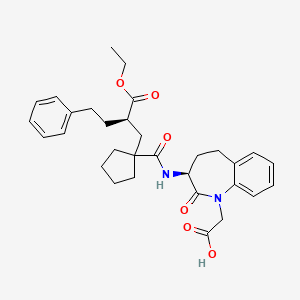
Darinaparsin
概要
説明
Darinaparsin, also known by its trade names Darvias and Zinapar, is a drug used for the treatment of various types of cancer . It is an arsenic-containing derivative of glutathione .
Synthesis Analysis
Darinaparsin is an organic arsenic derivative that has been synthesized with the aim of improving the efficacy and therapeutic index of arsenic as an antineoplastic agent . This is particularly in comparison to that of the inorganic arsenic derivative arsenic trioxide, which, although highly effective in the treatment of relapsed acute promyelocytic leukemia, has limited use in other cancers due to systemic toxicities .
Molecular Structure Analysis
Darinaparsin is a small molecule organic arsenical compound consisting of dimethylated arsenic conjugated to glutathione . Its molecular formula is C12H22AsN3O6S .
Chemical Reactions Analysis
Darinaparsin has shown antitumor activity and a mechanism of action markedly different from other available agents . It has been evaluated in leukemia cell lines NB4, U-937, MOLT-4, and HL-60 .
Physical And Chemical Properties Analysis
Darinaparsin is a solid substance with a molecular weight of 411.31 g/mol . It is soluble in water (62.5 mg/mL) and DMSO (10.0 mg/mL) .
科学的研究の応用
Treatment of Peripheral T-Cell Lymphoma
Darinaparsin is an organic arsenical approved for the treatment of peripheral T–cell lymphoma in Japan . It has shown cytotoxic effects in leukemia cell lines NB4, U-937, MOLT-4, and HL-60 .
Cytotoxic Effects on Leukemia Cells
Darinaparsin has been found to be more potent than sodium arsenite, inducing apoptosis/necrosis in NB4 and HL-60 cells . This suggests its potential use in the treatment of leukemia.
Induction of Apoptosis
In NB4 cells exhibiting the highest susceptibility to darinaparsin, apoptosis induction was accompanied by the activation of caspase-8/-9/-3, a substantial decrease in Bid expression . This indicates that darinaparsin could trigger a convergence of the extrinsic and intrinsic pathways of apoptosis via Bid truncation.
DNA Damage and Cell Cycle Arrest
Darinaparsin treatment led to a dramatic increase in the expression level of γH2AX, a DNA damage marker, occurring in parallel with G2/M arrest . This suggests that darinaparsin could be used to induce DNA damage and cell cycle arrest in cancer cells.
Inhibition of Notch1 Signaling
Darinaparsin treatment also resulted in the suppression of Notch1 signaling . Notch1 is often overexpressed in cancer, and its inhibition could be a potential therapeutic strategy.
Treatment of Relapsed or Refractory PTCL
Darinaparsin, a novel mitochondrial-targeted anticancer agent, is being developed for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) . It received its first approval on 20 June 2022 in Japan for this indication .
作用機序
Target of Action
Darinaparsin, an organic arsenical, primarily targets the mitochondria . It also interacts with histone H3.3, a protein involved in the structure of chromatin in eukaryotic cells .
Mode of Action
Darinaparsin disrupts mitochondrial function, leading to increased production of reactive oxygen species . It also modulates intracellular signal transduction pathways . This interaction induces cell cycle arrest and apoptosis in cancer cells . Furthermore, darinaparsin binds to histone H3.3, which results in TRAIL-induced apoptosis .
Biochemical Pathways
Darinaparsin affects several biochemical pathways. It triggers a convergence of the extrinsic and intrinsic pathways of apoptosis via Bid truncation . It also causes a dramatic increase in the expression level of γH2AX, a DNA damage marker, which occurs in parallel with G2/M arrest . Activation of p53 and the inhibition of cdc25C/cyclin B1/cdc2 are concomitantly observed in treated cells . Darinaparsin also suppresses Notch1 signaling .
Pharmacokinetics
It is known that darinaparsin is administered intravenously .
Result of Action
Darinaparsin induces apoptosis in cancer cells in a dose-dependent manner . It leads to cell cycle arrest at the G2/M phase . It also causes a reduction in Sonic hedgehog (Shh) stimulated activation of Gli1 and a loss of primary cilia .
Action Environment
The action of Darinaparsin can be influenced by environmental factors such as oxidative stress. For instance, Trolox, an antioxidative reagent, can suppress the apoptosis induction caused by Darinaparsin . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22AsN3O6S/c1-13(2)23-6-8(11(20)15-5-10(18)19)16-9(17)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXFQORBMPJGR-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[As](C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22AsN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220108 | |
| Record name | Darinaparsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Darinaparsin | |
CAS RN |
69819-86-9 | |
| Record name | Darinaparsin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69819-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darinaparsin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069819869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Darinaparsin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06179 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Darinaparsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DARINAPARSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XX54M675G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



